Propanocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanocaine, also known as proparacaine, is a topical anesthetic drug belonging to the amino ester group. It is primarily used in ophthalmic solutions to provide local anesthesia during eye procedures. The compound is known for its rapid onset of action and short duration, making it suitable for various diagnostic and surgical applications in ophthalmology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanocaine is synthesized through the esterification of 3-amino-4-propoxybenzoic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions followed by purification steps to isolate the pure compound. The purification process may include recrystallization and chromatography techniques to remove any impurities and obtain a high-purity product suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Propanocaine undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethanol.
Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Substitution: The aromatic ring in this compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Hydrolysis: 3-amino-4-propoxybenzoic acid and 2-(diethylamino)ethanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound, depending on the electrophilic reagent used.
Scientific Research Applications
Propanocaine has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies involving neuronal membrane stabilization and ion channel interactions.
Medicine: Widely used in ophthalmology for local anesthesia during eye examinations and surgeries.
Industry: Utilized in the formulation of ophthalmic solutions and other pharmaceutical products.
Mechanism of Action
Propanocaine exerts its effects by stabilizing the neuronal membrane and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. It specifically binds to and antagonizes the function of voltage-gated sodium channels, thereby preventing the generation of action potentials. This action results in localized anesthesia by blocking the transmission of pain signals .
Comparison with Similar Compounds
Similar Compounds
Tetracaine: Another topical anesthetic used in ophthalmology with a longer duration of action compared to propanocaine.
Lidocaine: A widely used local anesthetic with applications in various medical fields, including dentistry and minor surgeries.
Bupivacaine: Known for its long-lasting anesthetic effects, commonly used in epidural anesthesia.
Uniqueness of this compound
This compound is unique due to its rapid onset and short duration of action, making it ideal for quick procedures in ophthalmology. Unlike other anesthetics, it provides effective anesthesia with minimal systemic absorption, reducing the risk of systemic side effects .
Properties
CAS No. |
493-76-5 |
---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[3-(diethylamino)-1-phenylpropyl] benzoate |
InChI |
InChI=1S/C20H25NO2/c1-3-21(4-2)16-15-19(17-11-7-5-8-12-17)23-20(22)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
InChI Key |
VPRGXNLHFBBDFS-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCC(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
493-76-5 | |
Synonyms |
propanocaine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.